molecular formula C27H18O5 B4109559 1-BENZOYL-1A-(2-FURYLCARBONYL)-1-METHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE

1-BENZOYL-1A-(2-FURYLCARBONYL)-1-METHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE

Cat. No.: B4109559
M. Wt: 422.4 g/mol
InChI Key: GSVOTNZTSXDSKF-UHFFFAOYSA-N
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Description

1-BENZOYL-1A-(2-FURYLCARBONYL)-1-METHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE is a complex organic compound that belongs to the class of cyclopropa[c]chromenes. This compound is characterized by its unique structure, which includes a benzoyl group, a furoyl group, and a cyclopropa[c]chromene core. The presence of these functional groups and the cyclopropane ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-BENZOYL-1A-(2-FURYLCARBONYL)-1-METHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE typically involves the cyclization of diene-conjugated nitrile ylides. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process. For example, diene-conjugated nitrile ylides with substituents other than hydrogen in the R1 position can cyclize to form the desired cyclopropa[c]chromene structure . Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-BENZOYL-1A-(2-FURYLCARBONYL)-1-METHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its potential therapeutic effects, although more research is needed to fully understand its pharmacological properties .

Mechanism of Action

The mechanism of action of 1-BENZOYL-1A-(2-FURYLCARBONYL)-1-METHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

1-BENZOYL-1A-(2-FURYLCARBONYL)-1-METHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE can be compared with other similar compounds, such as 1,7b-disubstituted cyclopropa[c]isoquinolines and 1a,7b-dihydro-1H-cyclopropa[c]cinnolines These compounds share structural similarities, such as the presence of a cyclopropane ring and conjugated systems, but differ in their specific substituents and functional groups

Properties

IUPAC Name

14-benzoyl-13-(furan-2-carbonyl)-14-methyl-11-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O5/c1-26(23(28)17-9-3-2-4-10-17)22-21-18-11-6-5-8-16(18)13-14-19(21)32-25(30)27(22,26)24(29)20-12-7-15-31-20/h2-15,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVOTNZTSXDSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1(C(=O)OC3=C2C4=CC=CC=C4C=C3)C(=O)C5=CC=CO5)C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-BENZOYL-1A-(2-FURYLCARBONYL)-1-METHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE
Reactant of Route 2
1-BENZOYL-1A-(2-FURYLCARBONYL)-1-METHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE
Reactant of Route 3
1-BENZOYL-1A-(2-FURYLCARBONYL)-1-METHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE
Reactant of Route 4
1-BENZOYL-1A-(2-FURYLCARBONYL)-1-METHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE
Reactant of Route 5
1-BENZOYL-1A-(2-FURYLCARBONYL)-1-METHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE
Reactant of Route 6
Reactant of Route 6
1-BENZOYL-1A-(2-FURYLCARBONYL)-1-METHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE

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